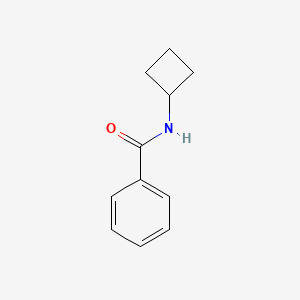

N-cyclobutylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(12-10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQQQSKQCIDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclobutylbenzamide and Its Analogues

Direct Amide Bond Formation Strategies

Direct formation of the amide bond between a carboxylic acid derivative and an amine is the most conventional approach to synthesizing N-cyclobutylbenzamide. This can be achieved through the use of activated carboxylic acid derivatives like acyl halides or by employing coupling reagents to facilitate the reaction between the carboxylic acid and the amine.

Amidation Reactions Utilizing Benzoyl Halides and Cyclobutylamine (B51885)

A primary method for synthesizing this compound involves the reaction of a benzoyl halide, typically benzoyl chloride, with cyclobutylamine. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions. wikipedia.orgiitk.ac.in The process involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. jk-sci.com

The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base. wikipedia.org The base, commonly sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion. byjus.com

General Reaction Scheme:

Source: Adapted from Schotten-Baumann reaction principles. wikipedia.orgbyjus.com

This method is widely used due to its simplicity, the ready availability of starting materials, and generally high yields. iitk.ac.in

Coupling Reagent-Mediated Amidation Approaches

An alternative to using highly reactive acyl halides is the direct coupling of benzoic acid with cyclobutylamine, facilitated by a range of coupling reagents. These reagents activate the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com This approach is central to peptide synthesis but is broadly applicable to the formation of any amide bond. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukinterchim.fr To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. peptide.comresearchgate.net The main drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove, whereas the byproduct from EDC is water-soluble, simplifying purification. peptide.comnih.gov

Uronium/Aminium and Phosphonium Salts: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are highly efficient and lead to faster reactions with less epimerization. fishersci.co.ukpeptide.com These reagents form active esters with the carboxylic acid, which then readily react with the amine. luxembourg-bio.com HATU, in particular, is noted for its high reactivity. peptide.com

The choice of reagent and reaction conditions can be critical and often depends on the specific substrates involved. luxembourg-bio.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) byproduct, simplifies workup. nih.gov |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, removed by filtration. luxembourg-bio.com |

| Uronium/Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, fast reaction times, less epimerization. peptide.com |

| Uronium/Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient coupling, often used with HOBt. peptide.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but use has been reduced due to byproduct concerns. |

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers powerful tools for forming C-N bonds and functionalizing aromatic rings, providing alternative pathways to substituted benzamides. These methods often involve the activation of otherwise inert C-H bonds.

Ortho-Selective C–H Activation and Carbon Monoxide Insertion for Substituted Benzamides

Palladium-catalyzed C-H activation has emerged as a significant strategy for the functionalization of arenes. In the context of benzamides, the amide group itself can act as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position. nih.govnih.gov This regioselectivity is achieved through the formation of a palladacycle intermediate. nih.gov

This strategy can be used for the ortho-arylation of benzamides, where a C-H bond is replaced with a C-Aryl bond. nih.govresearchgate.net While direct synthesis of this compound via this route is less common, the principle allows for the synthesis of complex, ortho-substituted this compound analogues. The process typically involves a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant. mit.edu

Furthermore, palladium catalysis enables the insertion of carbon monoxide (CO) into an aryl-palladium bond, a process known as carbonylative coupling. acs.orgrsc.org A reaction sequence can be envisioned where an ortho-palladated benzamide (B126) intermediate undergoes CO migratory insertion to form an acyl-palladium species. acs.orgpku.edu.cn This intermediate can then react with a suitable nucleophile. This methodology is a powerful tool for introducing a carbonyl group and synthesizing various carbonyl-containing compounds from aryl halides or through C-H activation. nih.gov

Conceptual Reaction Pathway:

Directed C-H Activation: The amide group of a starting benzamide directs a palladium catalyst to the ortho C-H bond, forming a palladacycle.

Carbon Monoxide Insertion: The palladacycle reacts with carbon monoxide, leading to the insertion of CO and the formation of an acyl-palladium complex.

Reductive Elimination/Nucleophilic Attack: The cycle is completed by a subsequent reaction, leading to the final ortho-functionalized product.

This approach highlights the versatility of palladium catalysis in constructing complex molecular architectures based on the benzamide scaffold.

Transamidation Protocols for this compound Synthesis

Transamidation, the exchange of an amine moiety in an amide for another, presents an atom-economical alternative to traditional amide synthesis. nih.gov This method avoids the need to synthesize and isolate carboxylic acids or acyl chlorides.

Base-Free Transamidation of N-Boc-Imides

Recent advances have led to the development of mild and selective transamidation protocols. One such strategy involves the activation of a secondary amide by introducing an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, onto the amide nitrogen. organic-chemistry.org Attaching a Boc group to a secondary amide (forming an N-Boc-imide) destabilizes the amide bond's resonance, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govsemanticscholar.org

This activation strategy enables a facile and highly chemoselective transamidation reaction that can proceed under exceedingly mild, metal-free, and even base-free conditions. organic-chemistry.org The reaction involves the direct displacement of the N-Boc-activated amine with a different amine, in this case, cyclobutylamine. nsf.gov

Table 2: Transamidation of an Activated Benzamide with Cyclobutylamine

| Starting Material | Amine | Conditions | Product | Yield |

| N-Boc-N-methylbenzamide | Cyclobutylamine | Metal-free, additive-free, mild | This compound | High |

This table represents a conceptual reaction based on published methodologies for N-Boc activated amides. organic-chemistry.orgresearchgate.net

The thermodynamic driving force for this reaction is the formation of a more stable, unactivated secondary amide (this compound) from the less stable, activated N-Boc-imide precursor. nsf.gov This methodology is tolerant of a wide range of functional groups due to the absence of harsh reagents like metals, oxidants, or strong bases. organic-chemistry.org

Stereochemical Considerations in Transamidation

Transamidation is a chemical reaction that involves the conversion of one amide to another by reaction with an amine. This process, which requires the cleavage of a stable carbon-nitrogen bond, often necessitates catalysis to proceed efficiently. nih.govnih.gov Catalysts can range from metals to organic molecules like L-proline. organic-chemistry.org

From a stereochemical perspective, if the reactants in a transamidation reaction contain chiral centers, the integrity of these centers is a critical consideration. Chiral molecules are non-superimposable on their mirror images. uou.ac.in The conditions of the transamidation—such as temperature, catalyst, and solvent—can influence whether the stereochemical information is retained, inverted, or racemized (a mixture of both forms). For analogues of this compound where either the cyclobutyl or the benzoyl moiety contains a stereocenter, controlling the stereochemical outcome of a transamidation reaction is crucial for synthesizing enantiomerically pure target molecules. The reaction mechanism, particularly the nature of the transition state, will dictate the stereochemical result.

UV-Light-Induced Dehydrogenative N-Acylation Reactions

A modern and efficient method for the synthesis of amides involves the use of UV light to induce dehydrogenative N-acylation. thieme-connect.comdntb.gov.uaresearchgate.net This approach is considered a green chemistry method as it is mild and often avoids harsh reagents. thieme-connect.comdntb.gov.uaresearchgate.net Researchers have successfully demonstrated the N-acylation of primary and secondary amines with α-diketones at room temperature using UV irradiation (350-380 nm). nih.gov

Application to 2-Nitrobenzaldehydes and Amines

A specific application of this photochemical method is the synthesis of 2-aminobenzamides from 2-nitrobenzaldehydes and various amines. thieme-connect.comdntb.gov.uaresearchgate.net This one-pot strategy is conducted in a solution of ethyl acetate/acetone with acetic acid, irradiated by UV light. thieme-connect.comdntb.gov.ua The process has been shown to be highly efficient, with dozens of examples proceeding in high yields, sometimes up to 92%. thieme-connect.comdntb.gov.uaresearchgate.net The reaction is also scalable, proving successful on a gram scale. thieme-connect.comdntb.gov.ua The resulting 2-aminobenzamide (B116534) structures are valuable building blocks themselves, particularly for the synthesis of quinazolinone derivatives. thieme-connect.comresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Class | Max Yield (%) |

| 2-Nitrobenzaldehydes | Amines | Acetic acid, ethyl acetate/acetone, UV light | 2-Aminobenzamides | 92 |

| α-Diketones | Primary and Secondary Amines | UV light (350-380 nm), room temperature | α-Keto amides | 97 |

Synthesis of this compound as a Synthetic Building Block

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. nih.govsigmaaldrich.com this compound can be viewed as such a building block. Its amide functionality and the robust cyclobutyl and phenyl groups provide a scaffold that can be modified or used as a starting point for the synthesis of more elaborate molecules, particularly N-heterocycles. nih.govrsc.org The development of versatile building blocks is crucial for creating libraries of compounds for applications in medicinal chemistry and materials science. sigmaaldrich.comwhiterose.ac.uk

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. sigmaaldrich.comnih.gov The synthesis of these structures is often streamlined through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.netwindows.netrsc.org

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating molecular diversity and are particularly relevant to amide-containing structures. nih.govresearchgate.net

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org

Ugi Reaction: This is a four-component reaction that brings together a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govnih.gov

While this compound itself is not a direct component in these classic MCRs, its constituent parts (a derivative of benzoic acid and cyclobutylamine) are archetypal reactants for the Ugi and related reactions. nih.govbeilstein-journals.org By employing this compound or its analogues in synthetic pathways that lead to or stem from MCRs, complex heterocyclic scaffolds can be efficiently assembled. ub.edu This strategy allows for the rapid generation of diverse molecular libraries for drug discovery and other applications. researchgate.netub.edu

| Reaction Name | Number of Components | Key Reactants | Key Product |

| Passerini Reaction | 3 | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | 4 | Carbonyl Compound, Amine, Isocyanide, Carboxylic Acid | Bis-amide (Dipeptide-like) |

Chemical Reactivity and Transformation Pathways of N Cyclobutylbenzamide

Reactions Involving the Amide Functional Group

The amide bond in N-cyclobutylbenzamide, while generally stable, can undergo several characteristic reactions under specific conditions. These transformations target the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

The cleavage of the amide bond in this compound to yield benzoic acid and cyclobutylamine (B51885) can be achieved through hydrolysis under either acidic or basic conditions. Generally, amides are exceptionally stable, and their hydrolysis requires vigorous reaction conditions such as heating in the presence of strong acids or concentrated alkali hydroxides. arkat-usa.org

Under alkaline conditions, the mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. researchgate.net The reformation of the carbonyl double bond can then proceed by expelling either the hydroxide anion, regenerating the starting amide, or the amine anion. The expulsion of the hydroxide ion is the thermodynamically favored path, making oxygen exchange often faster than the actual hydrolysis. researchgate.net For secondary amides like this compound, these conditions are often demanding. researchgate.net A mild protocol using sodium hydroxide in a non-aqueous methanol/dichloromethane (B109758) solvent system has been developed for the hydrolysis of secondary and tertiary amides. arkat-usa.orgresearchgate.net

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding carboxylic acid and protonated amine. Rate constants for the hydrolysis of similar N-alkyl-substituted benzamides have been measured in sulfuric acid to study the mechanism under acidic conditions. rsc.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Observations |

|---|---|---|

| Basic | Concentrated NaOH or KOH, Heat | Vigorous conditions often required; proceeds via a tetrahedral intermediate. arkat-usa.orgresearchgate.net |

| Acidic | Concentrated H₂SO₄ or HCl, Heat | Involves protonation of the carbonyl oxygen to activate the amide for nucleophilic attack. rsc.org |

| Mild Basic | NaOH in Methanol/Dichloromethane | A non-aqueous system developed for more sensitive substrates. arkat-usa.orgresearchgate.net |

N-acylation of a secondary amide like this compound involves the introduction of an additional acyl group to the nitrogen atom, forming an imide. This reaction is a significant transformation in organic synthesis. arkat-usa.org The process typically requires activation of the amide, as the nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it less nucleophilic.

The reaction is generally carried out by first deprotonating the amide with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen. The resulting anion can then react with a suitable acylating agent, such as an acyl chloride or an N-acylbenzotriazole. epa.govresearchgate.net N-acylbenzotriazoles are particularly effective as they are readily available and can be used for acyl groups where the corresponding acid chlorides are unstable or difficult to prepare. epa.govresearchgate.net This method has been shown to produce N-acylsulfonamides in high yields and is applicable to a variety of acyl groups. researchgate.net

Table 2: Reagents for N-Acylation of Amides

| Reagent Class | Specific Example | Role |

|---|---|---|

| Base | Sodium Hydride (NaH) | Deprotonates the amide nitrogen to form a more nucleophilic anion. epa.govresearchgate.net |

| Acylating Agent | Acyl Chlorides | Highly reactive electrophiles for introducing the acyl group. |

| Acylating Agent | N-Acylbenzotriazoles | Stable and versatile reagents for N-acylation, especially for sensitive substrates. epa.govresearchgate.net |

Reactivity of the Cyclobutyl Moiety

The cyclobutyl group of this compound possesses significant ring strain, which is a key driver for its reactivity. This inherent strain energy can be released in ring-opening reactions, providing a pathway to linear aliphatic compounds. rsc.org

The carbon-carbon bonds of the cyclobutyl ring can be cleaved under various conditions, often involving radical intermediates or catalysis. The high strain energy of the cyclobutane (B1203170) ring makes these processes thermodynamically favorable. rsc.org

The cyclobutyl ring is susceptible to ring-opening via radical pathways. The process can be initiated by the formation of a radical adjacent to the ring (a cyclobutylmethyl radical) or on the ring itself. The strained C-C bond then undergoes homolytic cleavage (β-scission), which relieves the ring strain and generates a more stable, open-chain alkyl radical. beilstein-journals.org For example, the cyclobutylmethyl radical is known to undergo ring-opening reactions, and the rate constants for such processes have been determined using kinetic electron paramagnetic resonance (EPR) spectroscopy. rsc.org

These reactions can be initiated by various radical precursors and conditions. For instance, manganese(III) acetate can be used to mediate oxidative radical ring-opening and cyclization of related cyclopropyl (B3062369) derivatives, a process that proceeds through a similar ring-opening of a strained ring to form an alkyl radical. beilstein-journals.org The generation of a radical on a carbon atom attached to a strained ring system facilitates a rapid ring-opening to relieve steric strain. rsc.orgbeilstein-journals.org

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating organic transformations, including the cleavage of C-C bonds. ethz.chnoelresearchgroup.com This technique can be applied to induce the ring-opening of cyclobutane rings. The process typically involves a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and enters an excited state. ethz.ch

In this excited state, the catalyst can engage in a single-electron transfer (SET) with a substrate. For a cyclobutane derivative, this can lead to the formation of a radical cation. The strain within the cyclobutane ring can facilitate the fragmentation of this radical intermediate, leading to an oxidative cleavage of a C-C bond. rsc.org This strategy has been used for the ring-opening of cyclobutanes to access γ,δ-unsaturated ketones under mild conditions, avoiding the harsher reagents often required in traditional methods. rsc.org This approach is characterized by its broad functional group tolerance and scalability. rsc.org The use of photoredox catalysis provides a modular method for the ring-opening of strained rings, as demonstrated in the reaction of bicyclobutanes with alkyl radical precursors to synthesize functionalized cyclobutenes. nih.gov

Table 3: Comparison of Ring-Opening Methods

| Method | Initiator / Catalyst | Mechanism | Key Features |

|---|---|---|---|

| Radical-Mediated | Radical Initiators (e.g., AIBN, Peroxides) | Formation of a carbon radical followed by β-scission of the strained ring. beilstein-journals.orgrsc.org | Driven by relief of ring strain; forms a stable open-chain radical. |

| Photo-Redox Catalysis | Photocatalysts (e.g., Ir or Ru complexes) + Visible Light | Single-electron transfer (SET) to form a radical ion, which fragments to cleave a C-C bond. rsc.orgnih.gov | Occurs under mild conditions; high functional group tolerance. rsc.orgethz.ch |

Solvolysis Reactions and Rearrangements

Solvolysis of cyclobutyl derivatives, such as those that could be formed from this compound, is characterized by rapid reaction rates and the formation of a mixture of products. The reactions of cyclopropylcarbinyl bromide and cyclobutyl bromide in hydroxylic solvents proceed with both solvolysis and rearrangement, with the cyclopropylcarbinyl system being 10-120 times more reactive depending on the solvent nih.gov. This enhanced reactivity and the propensity for rearrangement suggest the formation of common, stabilized carbocationic intermediates.

When a leaving group is displaced from a cyclobutyl ring, the resulting cyclobutyl cation is not stable and rapidly equilibrates with other isomeric carbocations. This leads to a characteristic mixture of products, typically including cyclobutyl, cyclopropylcarbinyl, and homoallyl derivatives nih.gov. The distribution of these products is a hallmark of reactions involving the parent C4H7+ carbocation system.

A proposed mechanism for these transformations involves a rate-determining ionization step, which is significantly assisted by nucleophilic solvation of the developing carbocation nih.gov. The subsequent rearrangements and nucleophilic capture are fast. The specific rates of these solvolysis reactions can be analyzed using the extended Grunwald-Winstein equation, which helps to quantify the sensitivity of the reaction to changes in solvent nucleophilicity and ionizing power nih.gov.

Table 1: Representative Products from Solvolysis of Cyclobutyl Systems

| Starting Material Type | Intermediate Cations | Major Product Classes |

|---|---|---|

| Cyclobutyl-X | Cyclobutyl, Bicyclobutonium, Cyclopropylcarbinyl | Cyclobutanol, Cyclopropylcarbinol, Homoallyl alcohol |

Reactions with Specific Reagents

The reaction of this compound with phosphorus pentabromide (PBr5) is expected to proceed through pathways that generate carbocationic intermediates researchgate.netresearchgate.net. Amides react with PBr5 to form an imidoyl bromide or a related Vilsmeier-type intermediate. Under thermal or solvolytic conditions, this intermediate can lose the benzonitrile moiety to generate a cyclobutyl cation.

Once formed, the cyclobutyl cation would enter the complex C4H7+ potential energy surface, leading to the same mixture of rearranged bromides observed in solvolysis reactions. The expected products would therefore include cyclobutyl bromide, cyclopropylcarbinyl bromide, and homoallyl bromide. The reaction provides a non-solvolytic route to access the same set of equilibrating carbocationic intermediates.

While specific studies on the reaction of Grignard reagents with this compound are not prevalent, the expected reactivity can be inferred from the general behavior of amides. A Grignard reagent (R-MgX) acts as a strong nucleophile, with the carbanion-like R group attacking the electrophilic carbonyl carbon of the benzamide (B126).

This initial nucleophilic addition would form a tetrahedral intermediate. Typically, the reaction of a Grignard reagent with an amide can lead to the formation of a ketone upon acidic workup. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water youtube.comyoutube.com. In the case of this compound, the reaction with a Grignard reagent, followed by hydrolysis, would likely yield a ketone and cyclobutylamine. The cyclobutyl ring itself is generally stable under the basic conditions of a Grignard reaction and is not expected to rearrange.

Table 2: Expected Products from Reaction of this compound with Methylmagnesium Bromide

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1 | CH3MgBr | Tetrahedral addition intermediate |

Mechanistic Investigations of this compound Transformations

The diverse array of products obtained from reactions involving the cyclobutyl group is rationalized by the formation and rapid interconversion of several carbocation intermediates nih.govbeilstein-journals.org. The initially formed cyclobutyl cation is in equilibrium with the cyclopropylcarbinyl cation and the non-classical bicyclobutonium ion. These cations are energetically very close, and the barriers for their interconversion are low, allowing for rapid equilibration before nucleophilic capture occurs.

The stability of these carbocations is influenced by several factors. Electron-donating groups can stabilize the cyclopropylcarbinyl (CPC) structure, while electron-withdrawing groups tend to narrow the energy gap between the CPC and bicyclobutonium (BCB) structures chemrxiv.org. Computational studies have been instrumental in mapping the potential energy surface of these intermediates and understanding the factors that control reaction outcomes nih.govchemrxiv.org.

The cyclopropylcarbinyl-bicyclobutonium cation system is a classic example of non-classical ion chemistry nih.gov. First postulated to explain the common product mixture from solvolysis of both cyclobutyl and cyclopropylcarbinyl derivatives, the existence and nature of these intermediates have been the subject of extensive study nih.gov. A consensus view considers the bicyclobutonium ion, which features a three-center, two-electron bond, as a key minimum intermediate in the interconversion of the various isomeric carbocations nih.gov.

However, more recent and sophisticated computational models suggest a more nuanced picture. In some substituted systems, Density Functional Theory (DFT) calculations have indicated that bicyclobutonium structures may not be stable intermediates but rather high-energy transition structures that connect different cyclopropylcarbinyl cation isomers chemrxiv.org. In such cases, the reaction selectivity is determined by an equilibrium between the non-classical cyclopropylcarbinyl cation and classical homoallyl cations chemrxiv.org. The subtle interplay of electronic and steric effects on the structure of the carbocation precursor can be used to control the reaction outcome, directing it towards a specific product nih.govchemrxiv.org.

Formation and Interconversion of Carbocation Intermediates

Homoallyl and Cyclobutyl Cation Equilibria

There is no available research that specifically investigates the formation and equilibration of homoallyl and cyclobutyl cations derived from this compound. Studies on related systems, such as the solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives, have shown that these species can exist in equilibrium. The position of such an equilibrium is highly dependent on the substituents and reaction conditions. However, without experimental or computational data for this compound, any discussion of the relative stabilities of potential cationic intermediates and the pathways for their interconversion would be purely speculative.

Radical Pathways and Distonic Radical Cation Intermediates

No studies have been found that explore the radical pathways of this compound or the formation and reactivity of its potential distonic radical cation intermediates. The generation of a radical on the cyclobutyl ring or the benzamide moiety could theoretically lead to a variety of intramolecular reactions. Distonic radical cations, which have separated charge and radical sites, are a subject of interest in mass spectrometry and radical chemistry. However, their specific relevance to this compound has not been documented in the available literature.

Electrophilic and Nucleophilic Substitution Mechanisms

The benzoyl group of this compound would be expected to influence electrophilic aromatic substitution on the phenyl ring, likely directing incoming electrophiles to the meta position due to the electron-withdrawing nature of the amide carbonyl. Conversely, the amide nitrogen could be susceptible to nucleophilic attack under certain conditions. However, no specific studies detailing the mechanisms, regioselectivity, or kinetics of electrophilic or nucleophilic substitution reactions of this compound have been identified.

Synthesis and Characterization of N Cyclobutylbenzamide Derivatives

Substituted N-Cyclobutylbenzamide Derivatives

The synthesis of substituted N-cyclobutylbenzamides typically involves the coupling of a corresponding substituted benzoic acid with cyclobutylamine (B51885). This transformation can be achieved through several standard amidation protocols, most commonly by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Common methods for carboxylic acid activation include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Direct condensation under specific catalytic conditions.

The choice of method depends on the specific substituents on the benzoic acid ring and their compatibility with the reaction conditions.

The synthesis of 4-(aminomethyl)-N-cyclobutylbenzamide originates from 4-(aminomethyl)benzoic acid. This starting material is a bifunctional compound possessing both a carboxylic acid and a primary aminomethyl group. nbinno.com To achieve selective amidation at the carboxyl group without interference from the aminomethyl group, a protection strategy is typically employed.

The synthetic route can be summarized as follows:

Protection: The aminomethyl group of 4-(aminomethyl)benzoic acid is first protected, commonly using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

Amide Coupling: The resulting N-Boc protected carboxylic acid is then activated and coupled with cyclobutylamine. A standard method involves converting the carboxylic acid to its acyl chloride, followed by reaction with cyclobutylamine in the presence of a non-nucleophilic base.

Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired 4-(aminomethyl)-N-cyclobutylbenzamide, typically isolated as a salt.

Table 1: Illustrative Reaction Scheme for 4-(aminomethyl)-N-cyclobutylbenzamide

| Step | Reactants | Reagents | Product |

| 1. Protection | 4-(aminomethyl)benzoic acid | (Boc)₂O, Base (e.g., NaOH) | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid |

| 2. Amide Coupling | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 1. SOCl₂ 2. Cyclobutylamine, Base (e.g., Et₃N) | tert-butyl ((4-(N-cyclobutylcarbamoyl)benzyl)carbamate |

| 3. Deprotection | tert-butyl ((4-(N-cyclobutylcarbamoyl)benzyl)carbamate | TFA, DCM | 4-(aminomethyl)-N-cyclobutylbenzamide |

The precursor for this derivative is 5-amino-2-chlorobenzoic acid. The synthesis of this starting material is well-documented and typically involves the reduction of 2-chloro-5-nitrobenzoic acid. chemicalbook.comprepchem.com This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid or ammonium (B1175870) chloride, or through catalytic hydrogenation. chemicalbook.comguidechem.com

Once 5-amino-2-chlorobenzoic acid is obtained, the synthesis proceeds via direct amidation:

Carboxylic Acid Activation: The carboxylic acid group of 5-amino-2-chlorobenzoic acid is activated. Due to the presence of the amino group, methods compatible with this functionality are preferred. Using coupling reagents like EDC/HOBt is a common strategy.

Amide Formation: The activated carboxylic acid is then reacted in situ with cyclobutylamine to form the target amide. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The amino group on the aromatic ring generally does not require protection as it is significantly less nucleophilic than cyclobutylamine, allowing for selective reaction at the activated carboxyl group.

Table 2: Illustrative Reaction Scheme for 5-Amino-2-chloro-N-cyclobutylbenzamide

| Step | Starting Material | Reagents | Product |

| 1. Reduction | 2-chloro-5-nitrobenzoic acid | Fe powder, NH₄Cl, Ethanol/Water | 5-amino-2-chlorobenzoic acid |

| 2. Amide Coupling | 5-amino-2-chlorobenzoic acid | Cyclobutylamine, EDC, HOBt, DMF | 5-Amino-2-chloro-N-cyclobutylbenzamide |

2-Amino-N-cyclobutylbenzamide is synthesized from 2-aminobenzoic acid, also known as anthranilic acid. Anthranilic acid is a readily available commercial reagent. The synthesis follows a direct amidation pathway similar to the one described for the 5-amino-2-chloro derivative.

The synthetic steps are:

Activation of Anthranilic Acid: The carboxylic acid function of anthranilic acid is activated using a suitable coupling agent.

Reaction with Cyclobutylamine: The activated species is then treated with cyclobutylamine to form the this compound bond. As with the previous example, the aromatic amino group's lower nucleophilicity allows for a selective reaction.

This reaction provides a straightforward route to 2-amino-N-cyclobutylbenzamide, a valuable intermediate for the synthesis of more complex heterocyclic compounds.

Table 3: Illustrative Reaction Scheme for 2-Amino-N-cyclobutylbenzamide

| Step | Starting Material | Reagents | Product |

| 1. Amide Coupling | 2-aminobenzoic acid (Anthranilic acid) | Cyclobutylamine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-Amino-N-cyclobutylbenzamide |

Complex this compound-Containing Heterocycles

The this compound moiety can be incorporated into larger, more complex heterocyclic systems, such as those based on an imidazo (B10784944) scaffold. These structures are of significant interest in medicinal chemistry.

The general strategy for preparing amide-substituted imidazo compounds involves first constructing the core imidazo ring system, which is then functionalized with the desired amide side chain. For this compound derivatives, this typically means creating an imidazo compound bearing a carboxylic acid, which is then coupled with cyclobutylamine.

For example, a benzimidazole (B57391) derivative can be synthesized with a carboxylic acid at a specific position. The synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative. Subsequent coupling of the resulting benzimidazole carboxylic acid with cyclobutylamine using standard amidation chemistry yields the final N-cyclobutyl-substituted product.

Imidazo[4,5-b]pyridine is a purine (B94841) isostere and serves as a key scaffold in drug discovery. uctm.edu The synthesis of derivatives containing an this compound group follows a multi-step sequence.

Core Synthesis: The imidazo[4,5-b]pyridine core is typically synthesized by the condensation of a 2,3-diaminopyridine (B105623) with a suitable aldehyde or carboxylic acid. nih.gov By choosing a diaminopyridine or an aldehyde/carboxylic acid that contains an additional functional group (or a precursor to one), a handle for further modification can be installed.

Functionalization: To attach the this compound moiety, a common approach is to synthesize an imidazo[4,5-b]pyridine derivative bearing a carboxylic acid. For instance, a 2-(4-carboxyphenyl)-imidazo[4,5-b]pyridine can be prepared by reacting 2,3-diaminopyridine with terephthalic acid or a derivative thereof.

Amide Coupling: The final step is the coupling of the carboxylic acid-functionalized imidazo[4,5-b]pyridine with cyclobutylamine. This is achieved using standard peptide coupling reagents to afford the target molecule.

This modular approach allows for the synthesis of a diverse library of compounds by varying the substitution on the pyridine (B92270) ring, the phenyl linker, and the amine used in the final coupling step.

Table 4: Illustrative Scheme for an Imidazo[4,5-b]pyridine Derivative

| Step | Description | Starting Materials | Product |

| 1. Core Formation | Condensation to form the heterocyclic core | 2,3-diaminopyridine, 4-formylbenzoic acid | 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzoic acid |

| 2. Amide Coupling | Amidation of the benzoic acid moiety | 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzoic acid, Cyclobutylamine | N-cyclobutyl-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzamide |

Pyrimidine (B1678525) and Pyridine Derivatives Incorporating this compound

The introduction of pyrimidine and pyridine moieties to this compound can be achieved through various modern cross-coupling methodologies. While specific examples directly detailing the synthesis of N-cyclobutyl-N-(pyrimidinyl)benzamide or N-cyclobutyl-N-(pyridinyl)benzamide are not extensively documented in readily available literature, established synthetic protocols for C-N bond formation provide a clear pathway to these derivatives.

One of the most powerful and versatile methods for forging C-N bonds is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is widely employed for the synthesis of arylamines from aryl halides and amines. wikipedia.org In a hypothetical synthesis, this compound could be deprotonated with a strong base to form the corresponding amide anion, which would then serve as the nucleophile in a coupling reaction with a halopyrimidine or halopyridine. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of such reactions, with sterically hindered ligands often proving most effective. libretexts.org

Another prominent strategy is the Suzuki-Miyaura coupling, which typically forms carbon-carbon bonds but can be adapted for C-N bond formation. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of N-pyridinyl or N-pyrimidinyl derivatives of this compound, one could envision a reaction between a borylated this compound and a halopyridine or halopyrimidine, or conversely, the coupling of this compound with a borylated pyrimidine or pyridine.

General synthetic routes to pyrimidine and pyridine derivatives often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or other nitrogen-containing synthons. bu.edu.egnih.govorientjchem.org The subsequent functionalization of the resulting heterocyclic ring, for example, through halogenation, would provide a suitable electrophile for coupling with this compound.

A search of chemical databases reveals the existence of related structures, such as N-cyclobutyl-N-methyl-4-[(pyridin-2-yl)methoxy]benzamide, confirming the feasibility of incorporating a pyridine moiety into a molecule containing the this compound scaffold. The synthesis of such a compound would likely involve the coupling of N-cyclobutyl-N-methyl-4-(hydroxymethyl)benzamide with 2-(chloromethyl)pyridine.

Table 1: Potential Cross-Coupling Strategies for the Synthesis of this compound Derivatives

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | This compound | Halopyrimidine/Halopyridine | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand | N-Aryl-N-cyclobutylbenzamide |

| Suzuki-Miyaura Coupling | Borylated this compound | Halopyrimidine/Halopyridine | Palladium catalyst (e.g., Pd(PPh₃)₄) | N-Aryl-N-cyclobutylbenzamide |

| Suzuki-Miyaura Coupling | This compound | Borylated Pyrimidine/Pyridine | Palladium catalyst (e.g., Pd(PPh₃)₄) | N-Aryl-N-cyclobutylbenzamide |

Derivatives Involving Cyclobutyl Ring Modifications

A fascinating and synthetically elegant approach to the cyclobutane (B1203170) ring of this compound involves the ring-opening of highly strained bicyclo[1.1.0]butane precursors. These "spring-loaded" molecules offer a unique entry into functionalized cyclobutane systems.

Bicyclo[1.1.0]butane Amides and their Transformations

Bicyclo[1.1.0]butanes are among the most strained carbocycles known and their chemistry is dominated by strain-release reactions. nih.govrsc.org The synthesis of bicyclo[1.1.0]butane amides can be accomplished through several routes, including the intramolecular cyclization of appropriately substituted cyclopropanes or via the reaction of bicyclo[1.1.0]butyllithium with an amide-containing electrophile. core.ac.uk

The transformation of a bicyclo[1.1.0]butane amide into a cyclobutane derivative typically involves the nucleophilic opening of the strained central C1-C3 bond. nih.gov This process can be initiated by a variety of nucleophiles, leading to the formation of a 1,3-disubstituted cyclobutane.

For the synthesis of a precursor to this compound, one could envision the synthesis of a bicyclo[1.1.0]butane-1-carboxamide. The subsequent ring-opening of this molecule with a hydride source, followed by benzoylation of the resulting cyclobutylamine, would yield the target compound.

Alternatively, a more direct route would involve the synthesis of an N-benzoyl-bicyclo[1.1.0]butane derivative. The ring-opening of such a species would directly lead to a cyclobutylamide with the benzoyl group already in place. The synthesis of bicyclo[1.1.0]butanes can be achieved through intramolecular amide-directed Simmons-Smith cyclopropanation of propargyl amides. core.ac.uk

Recent research has demonstrated the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles, showcasing the ability to functionalize the cyclobutane ring formed from the ring-opening of the bicyclo[1.1.0]butane core. researchgate.net Furthermore, photocatalytic oxidative activation of bicyclo[1.1.0]butanes has been shown to be a viable method for their functionalization, including those bearing amide substituents. acs.org

Table 2: Hypothetical Transformation of Bicyclo[1.1.0]butane Amide to this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | Bicyclo[1.1.0]butane-1-carboxylic acid | Amine, Coupling agent | Bicyclo[1.1.0]butane-1-carboxamide | Amide formation |

| 2 | Bicyclo[1.1.0]butane-1-carboxamide | Hydride source (e.g., LiAlH₄) | Cyclobutylamine | Ring-opening and reduction |

| 3 | Cyclobutylamine | Benzoyl chloride, Base | This compound | Benzoylation |

Theoretical and Computational Studies of N Cyclobutylbenzamide

Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

There are no specific DFT studies on N-cyclobutylbenzamide available in the scientific literature to detail its optimized geometry, vibrational frequencies, or electronic properties.

Ab Initio Methods and Basis Set Selection

Information regarding the application of Ab Initio methods and the selection of appropriate basis sets for the study of this compound is not available.

Molecular Modeling and Dynamics

Conformational Analysis and Potential Energy Surfaces

No conformational analysis or studies on the potential energy surfaces of this compound have been published.

Reaction Trajectory and Transition State Analysis

There are no documented studies on the reaction trajectories or transition state analyses involving this compound.

Electronic Structure and Bonding Analysis

A detailed electronic structure and bonding analysis for this compound is not available in the current literature.

Computational Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting the reactivity of this compound and the selectivity of its potential reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out reaction pathways and determine the most likely outcomes.

In certain reactions, particularly those involving the cyclobutyl group under acidic conditions, the formation of carbocation intermediates is possible. The stability of these carbocations is a key determinant of the reaction pathway. A carbocation adjacent to the nitrogen of the amide group is unlikely to form due to the electron-withdrawing nature of the benzoyl group.

However, reactions involving the cyclobutyl ring itself could lead to the formation of a cyclobutyl carbocation. The cyclobutyl cation is known to be in equilibrium with the cyclopropylcarbinyl and bicyclobutonium cations through rearrangements researchgate.net. These cations are non-classical, with delocalized positive charge, and their relative stabilities can be assessed using high-level computational methods.

Theoretical studies have shown that the substitution pattern on the cyclobutyl ring can significantly influence the relative energies of these cationic intermediates and the barriers for their interconversion. The presence of the benzamide (B126) group on the cyclobutyl ring would be expected to influence the stability of any adjacent carbocation. An electron-withdrawing substituent like the benzamide group would destabilize a carbocation on an adjacent carbon of the cyclobutyl ring.

Table 3: Relative Stabilities of Related Carbocation Intermediates

| Carbocation Species | General Relative Stability |

|---|---|

| Tertiary | Most Stable |

| Secondary | Intermediate |

| Primary | Least Stable |

| Cyclobutyl Cation | Strain can affect stability, prone to rearrangement |

| Cyclopropylcarbinyl Cation | Stabilized by the cyclopropyl (B3062369) group |

The cyclobutyl ring in this compound possesses significant ring strain (approximately 26 kcal/mol for cyclobutane (B1203170) itself). This strain energy can be a driving force for ring-opening reactions, leading to the formation of more stable acyclic products. Computational methods can be employed to calculate the activation energies and reaction enthalpies for various potential ring-opening pathways.

For instance, under thermal or photochemical conditions, the C-C bonds of the cyclobutane ring could cleave. Theoretical calculations on cyclobutane have shown that the thermal decomposition to two ethylene (B1197577) molecules proceeds through a biradical intermediate. The presence of the benzamide substituent would likely alter the mechanism and energetics of such a process.

Alternatively, in the presence of suitable reagents, ionic ring-opening reactions could occur. For example, protonation of the amide oxygen followed by a concerted or stepwise process could potentially lead to ring opening. The feasibility of such pathways can be evaluated by calculating the potential energy surface for the reaction. These calculations would identify the transition state structures and their corresponding energies, providing a quantitative measure of the kinetic barrier to the ring-opening process.

Table 4: Representative Calculated Energetic Data for Cyclobutane Ring Opening

| Parameter | Typical Calculated Value (kcal/mol) |

|---|---|

| Ring Strain Energy of Cyclobutane | ~26 |

| Activation Energy for Thermal Decomposition | ~62 |

| Enthalpy of Reaction (Cyclobutane -> 2 Ethylene) | ~-18 |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Unable to Generate Article: Specific Spectroscopic Data for this compound Not Found

Despite a comprehensive search for empirical spectroscopic data for the chemical compound this compound, the specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectra necessary to fulfill the user's request could not be located in publicly available scientific literature and databases. The generation of a scientifically accurate and thorough article, as per the detailed outline provided, is contingent upon the availability of this precise data.

The instructions require a detailed analysis of the spectroscopic characteristics of this compound, including the creation of data tables for NMR analysis, a vibrational analysis of its functional groups in IR spectroscopy, and an examination of its electronic transitions in UV-Vis spectroscopy. Without access to the actual spectral data—such as chemical shifts (δ) and coupling constants (J) for NMR, absorption frequencies (in cm⁻¹) for IR, and the wavelength of maximum absorbance (λmax) for UV-Vis—any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

General spectroscopic principles and data for analogous structures (e.g., benzamide, cyclobutane derivatives) are available. However, the precise spectral characteristics are unique to the specific molecular structure of this compound. Factors such as the electronic effects of the cyclobutyl group on the benzamide moiety and the specific conformational arrangements of the molecule will directly influence the exact values observed in its spectra. Therefore, extrapolating from related compounds would not provide the level of accuracy and detail mandated by the request.

To proceed with the generation of the requested article, access to peer-reviewed research articles detailing the synthesis and spectroscopic characterization of this compound, or entries in chemical spectral databases that contain its experimental data, would be required. As these could not be found through the conducted searches, the article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing this pattern, scientists can calculate the positions of all atoms within the crystal lattice, providing a detailed electron density map and a definitive molecular structure. This method is crucial for understanding the molecule's conformation, bond lengths, and bond angles in the solid phase.

Detailed Molecular Geometry and Intermolecular Interactions

A full crystallographic analysis of N-cyclobutylbenzamide would yield a wealth of structural information. This would include precise measurements of all bond lengths (e.g., C=O, C-N, C-C bonds of the phenyl and cyclobutyl rings) and bond angles, providing insight into the hybridization and electronic environment of each atom. Furthermore, the analysis would reveal the torsional or dihedral angles, which define the three-dimensional shape and orientation of the benzamide (B126) and cyclobutyl groups relative to each other.

Crucially, this technique would also elucidate the intermolecular interactions that govern the crystal packing. These non-covalent forces, such as hydrogen bonds (likely involving the amide N-H group and the carbonyl C=O group), van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules, dictate the macroscopic properties of the solid material. Understanding these interactions is fundamental to fields like materials science and drug design.

Advanced Spectroscopic Techniques for Mechanistic Insights

While X-ray crystallography provides a static picture of the solid-state structure, advanced spectroscopic techniques are employed to probe the electronic properties and dynamic behavior of molecules.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). The process involves exciting a molecule with light of a specific wavelength, causing an electron to move to a higher energy state. The molecule then relaxes, emitting light at a longer wavelength as the electron returns to its ground state.

An investigation into the fluorescence of this compound would involve measuring its excitation and emission spectra to identify the wavelengths of maximum absorption and emission. Key parameters such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state) would be determined. These data provide valuable information about the molecule's electronic transitions and how its local environment and conformational changes can influence its photophysical properties.

Synchrotron-Based Analyses (e.g., XANES)

Synchrotron light sources generate extremely intense beams of X-rays, enabling advanced analytical techniques. X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is one such technique. XANES provides information on the electronic state (e.g., oxidation state) and the local coordination geometry of a specific element within a molecule.

By tuning the synchrotron X-ray energy around the absorption edge of a particular atom (such as nitrogen or oxygen in this compound), a XANES spectrum is produced. The precise energy and features of this spectrum are highly sensitive to the atom's chemical environment, including its bonding partners and molecular orbital structure. This analysis could offer deep insights into the electronic makeup of the amide bond and how it is influenced by the cyclobutyl and phenyl substituents.

Research Applications of N Cyclobutylbenzamide in Synthetic Chemistry

Role as a Key Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. N-cyclobutylbenzamide can serve as a valuable intermediate, providing a scaffold that can be chemically modified at several positions. The benzoyl portion of the molecule can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The amide linkage itself can be subjected to hydrolysis to yield cyclobutylamine (B51885) and benzoic acid, or it can be reduced to the corresponding amine.

The cyclobutyl group also offers sites for functionalization, although such reactions are less common than those on the aromatic ring. The true utility of this compound as an intermediate lies in its ability to act as a building block, where the entire this compound framework is incorporated into a larger molecule. For instance, derivatives of this compound could be synthesized and then used in coupling reactions to create more complex structures with potential applications in medicinal chemistry and materials science.

The stability of the amide bond makes this compound a robust intermediate under many reaction conditions, allowing for selective modification of other parts of the molecule without cleaving the amide. This characteristic is crucial for multi-step synthetic sequences where protecting groups might otherwise be required.

Design and Synthesis of Structurally Novel Compounds

The quest for novel compounds with unique properties is a driving force in chemical research. This compound serves as a foundational structure for the design and synthesis of new molecules. The cyclobutane (B1203170) ring is a recognized pharmacophore and a bioisostere for other groups in drug design, offering a level of conformational rigidity that can be advantageous for binding to biological targets.

Researchers have synthesized a variety of N-substituted benzamide (B126) derivatives to explore their biological activities, including potential antitumor and antimycobacterial properties mdpi.comnih.govmdpi.com. By starting with this compound, chemists can systematically modify the benzoyl moiety to create a library of novel compounds. For example, introducing different substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, which in turn can influence its biological activity.

Below is a table illustrating hypothetical novel compounds that could be synthesized from this compound and their potential research applications.

| Parent Compound | Modification | Resulting Novel Compound | Potential Research Application |

| This compound | Nitration of the phenyl ring | N-cyclobutyl-4-nitrobenzamide | Intermediate for dyestuffs, potential precursor to pharmacologically active amines |

| This compound | Bromination of the phenyl ring | 4-bromo-N-cyclobutylbenzamide | Precursor for cross-coupling reactions (e.g., Suzuki, Heck) to build complex molecules |

| This compound | Reduction of the amide carbonyl | N-benzylcyclobutylamine | Building block for ligands, catalysts, and biologically active amines |

| This compound | Ortho-lithiation and reaction with an electrophile | 2-substituted-N-cyclobutylbenzamide | Exploration of structure-activity relationships in medicinal chemistry |

These examples highlight the versatility of this compound as a starting material for generating chemical diversity. The combination of the rigid cyclobutyl group with a modifiable aromatic system provides a rich platform for the discovery of new chemical entities.

Exploration of Strain Release in Cyclobutyl Systems for New Building Blocks

One of the key concepts in this area is the ring-opening of cyclobutane derivatives. For instance, under certain conditions, the C-C bonds of the cyclobutane ring can be cleaved. While the amide group in this compound is generally stable, reactions that proceed via radical or cationic intermediates at the cyclobutyl ring could lead to ring-opening or rearrangement. The cyclopropylcarbinyl-cyclobutyl rearrangement is a classic example of how strained rings can interconvert via cationic intermediates researchgate.net. Although this specific rearrangement is more commonly associated with cyclopropylcarbinyl systems, analogous processes could be envisioned for cyclobutyl derivatives under suitable conditions.

The following table outlines potential strain-release reactions involving the N-cyclobutylamide motif and the types of building blocks that could be generated.

| Reaction Type | Description | Potential Building Block |

| Radical Ring-Opening | Homolytic cleavage of a C-C bond in the cyclobutyl ring, initiated by a radical initiator. | Linear alkyl amides with a terminal radical that can be trapped. |

| Cationic Rearrangement | Formation of a carbocation on the cyclobutyl ring, leading to ring expansion or rearrangement. | Cyclopentyl or linear unsaturated amide structures. |

| Transition Metal-Catalyzed Ring-Opening | Cleavage of a C-C bond mediated by a transition metal catalyst. | Metallacyclic intermediates that can participate in further reactions. |

Research into the strain-release chemistry of bicyclo[1.1.0]butanes has demonstrated the power of this approach for creating functionalized cyclobutanes researchgate.netnih.govacs.org. While this compound is a monocyclic system, the principles of using strain to drive reactivity are still applicable. Future research may uncover specific catalysts or reaction conditions that can selectively activate the cyclobutyl ring of this compound, unlocking new synthetic pathways and providing access to novel molecular scaffolds.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for N-cyclobutylbenzamide?

The synthesis of this compound derivatives typically involves amide bond formation between cyclobutylamine and benzoyl chloride derivatives. Key steps include:

- Inert atmosphere : Use nitrogen or argon to prevent side reactions with moisture or oxygen .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity assessment .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to amine) and reflux temperatures (80–100°C) .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclobutyl ring geometry and amide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Quantify purity (>95% recommended for biological assays) using C18 reverse-phase columns .

Q. How should researchers handle stability challenges (e.g., hygroscopicity) during synthesis?

- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis .

- Lyophilization : Freeze-dry hygroscopic intermediates to avoid moisture absorption .

- Safety protocols : Follow S24/25 guidelines (avoid skin/eye contact) when handling reactive intermediates .

Q. What methodologies are used for initial biological activity screening of this compound derivatives?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) with IC determination via fluorometric or colorimetric readouts .

- Cytotoxicity testing : Employ MTT assays on cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatives be elucidated?

- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps in amide bond formation .

- Kinetic studies : Use pseudo-first-order conditions to determine activation energy () .

- Isotopic labeling : Track O in benzoyl chloride to confirm nucleophilic acyl substitution pathways .

Q. How should researchers resolve contradictions in published biological activity data?

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to compare datasets across studies .

- Replication : Independently validate assays under standardized conditions (pH, temperature, solvent) .

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) to identify outliers .

Q. What strategies integrate computational modeling with experimental data for structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase) .

- QSAR models : Corrogate Hammett constants () with biological activity to design optimized analogs .

Q. Which advanced techniques confirm stereochemistry and solid-state properties?

- X-ray crystallography : Resolve cyclobutyl ring puckering and hydrogen-bonding networks .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Factorial design : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities .

Q. What reporting standards ensure reproducibility in this compound research?

- Experimental transparency : Document solvent batches, instrument calibration, and raw data in supplementary materials .

- FAIR principles : Share datasets in repositories (e.g., Zenodo) with unique digital identifiers .

- Peer-review compliance : Adhere to Beilstein Journal guidelines for compound characterization and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.